Advanced Characterization and SPPS Integration of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH
Advanced Characterization and SPPS Integration of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH
Executive Summary
This guide details the physicochemical properties, handling protocols, and experimental applications of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH . This specialized amino acid derivative combines the stereochemical inversion of Threonine (D-isomer) with a specific heavy-isotope labeling pattern (
Unlike standard
Part 1: Molecular Architecture & Isotopic Design[1]
Chemical Specification
The molecule is designed to introduce a D-Threonine residue protected for Fmoc chemistry, featuring a "heavy" but proton-silent methyl group.
| Property | Specification |
| Full Name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine-4-13C-4,4,4-d3 |
| Formula | |
| Molecular Weight | ~401.5 g/mol (approx. +4 Da shift vs. native) |
| Stereochemistry | D-isomer (2R, 3S configuration) |
| Isotopic Enrichment | |
| Protecting Groups | N-term: Fmoc (Base labile) Side-chain: OtBu (Acid labile) |
The Physics of the Isotope Pattern ( )
Researchers must distinguish this isotopomer from the standard
-
Standard Methyl-TROSY (
): Relies on the interference between dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) of the C-H bond to sharpen signals in large proteins. -
This Reagent (
):-
NMR Silence: The deuterium atoms have a different gyromagnetic ratio. In standard
-detected experiments (HSQC), this methyl group is invisible . This allows for "spectral editing"—selectively removing Threonine signals to resolve overlaps in crowded spectra. -
Mass Tagging: The +4 Dalton mass shift is sufficient to distinguish the labeled peptide from natural abundance analogs in Mass Spectrometry (MS) without spectral overlap.
-
Metabolic Stability: The combination of D-stereochemistry (protease resistance) and perdeuteration (Kinetic Isotope Effect at the methyl site) renders the side chain highly resistant to metabolic oxidation.
-
Part 2: Physicochemical Properties & Solubility[1][5]
Solubility Profile
Fmoc-D-Thr(OtBu) derivatives are generally hydrophobic but soluble in polar aprotic solvents.
-
Primary Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Solubility Limit: Typically 0.5 M.[1]
-
Recommendation: Dissolve at 0.2 M for automated synthesizers to prevent viscosity issues or precipitation in lines.
-
-
Secondary Solvent: DCM (Dichloromethane).[2] Useful for coupling to sensitive resins (e.g., 2-Chlorotrityl) but prone to precipitation if left standing.
Stability & Handling[1]
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator at +4°C.
-
Light Sensitivity: Fmoc groups can be slowly cleaved by UV light; protect stock solutions with amber vials or foil.
-
Self-Assembly: At high concentrations (>10 mM in certain organic/aqueous mixtures), Fmoc-Thr derivatives can form supramolecular structures (fibrils/spheres), which may interfere with flow chemistry. Always filter stock solutions before placing them on the synthesizer.
Part 3: SPPS Integration (The "How-To")
Critical Challenge: Racemization Control
The D-configuration is thermodynamically less stable in a standard L-peptide environment, and Threonine is sterically hindered (beta-branched).
-
Risk: High base concentrations (e.g., DIPEA) during activation can abstract the
-proton, leading to epimerization (conversion of D-Thr to L-Thr or D-allo-Thr). -
Solution: Use base-free or low-base activation methods.
Recommended Coupling Protocol
This protocol minimizes racemization while ensuring complete coupling of the bulky D-Thr residue.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[3]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole)
-
Solvent: DMF
Step-by-Step Workflow:
-
Calculation: Use a 3-fold to 5-fold molar excess of the amino acid relative to the resin loading.
-
Dissolution: Dissolve Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH and Oxyma Pure (1:1 equivalent) in DMF to reach 0.2 M.
-
Activation: Add DIC (1 equivalent relative to AA) immediately prior to delivery to the resin.
-
Note: Do NOT pre-activate for >5 minutes. Extended activation increases the risk of ester hydrolysis or racemization.
-
-
Coupling: React for 60–120 minutes at room temperature.
-
Optimization: For difficult sequences, perform a "double coupling" (repeat step 4 with fresh reagents) rather than extending the time or raising the temperature.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Cleavage & Deprotection[1]
-
Fmoc Removal: 20% Piperidine in DMF (standard).
-
Caution: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for D-amino acids, as it is a stronger base and promotes racemization.
-
-
Final Cleavage: 95% TFA / 2.5% TIPS / 2.5%
.-
The OtBu group is acid-labile and removes cleanly. The isotope label is stable under these conditions.
-
Part 4: Visualization & Logic[1]
Decision Logic: Isotope Selection
This diagram helps researchers confirm if this specific isotopomer is the correct tool for their experiment.
Caption: Decision tree for selecting the correct methyl-isotope labeling pattern based on NMR or MS experimental requirements.
SPPS Cycle with Racemization Controls
A visual workflow emphasizing the critical control points for D-amino acid synthesis.
Caption: Optimized SPPS cycle for D-Thr incorporation. Yellow note highlights the critical control point to prevent epimerization.
Part 5: Analytical Validation
To validate the identity and isotopic enrichment of the synthesized peptide, the following analytical methods are required:
-
High-Resolution Mass Spectrometry (HRMS):
-
Expectation: The parent ion
should show a mass shift of +4.02 Da compared to the non-labeled standard. -
Note: The deuterium atoms (
Da) and Carbon-13 ( Da) replace Da and Da.
-
-
1D Carbon-13 NMR:
-
Dissolve peptide in
or DMSO- . -
Observation: A strong singlet (or multiplet due to C-D coupling if not decoupled) corresponding to the
-methyl group. -
Absence: No corresponding peak in the proton (
) spectrum at the methyl position (~1.2 ppm), confirming the labeling.
-
-
Chiral HPLC:
-
Required to quantify the percentage of L-isomer (racemization product). Use a Chiralpak or similar column with appropriate mobile phases (e.g., Hexane/IPA).
-
References
-
Isotope Labeling Strategies: Tugarinov, V., et al. (2003).[4] "Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins." Journal of the American Chemical Society.[5] (Context: Foundations of Methyl-TROSY physics, distinguishing CH3 vs CD3 utility).
-
SPPS Racemization Control: Paradis-Bas, M., et al. (2016). "The use of Oxyma Pure as an additive in peptide synthesis." Methods in Molecular Biology. (Context: Superiority of DIC/Oxyma over HATU/DIPEA for preventing racemization).
-
Fmoc-Thr(tBu) Properties: Merck/Novabiochem Technical Data Sheet. "Fmoc-D-Thr(tBu)-OH Specifications." (Context: Solubility and physical specifications of the base molecule).
-
Deuterium Isotope Effects: Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemical Reviews. (Context: Metabolic stability and hydrophobic interaction changes with perdeuterated methyls).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. An isotope labeling strategy for methyl TROSY spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
